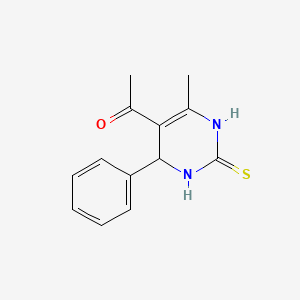

1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone

Description

Properties

IUPAC Name |

1-(6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEORDPBXILARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385284 | |

| Record name | 2(1H)-Pyrimidinethione, 5-acetyl-3,6-dihydro-4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31864-21-8 | |

| Record name | 2(1H)-Pyrimidinethione, 5-acetyl-3,6-dihydro-4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-PYRIMIDIN-5-YL)-ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Variations

Hydrochloric Acid : Using 0.1 mmol HCl in ethanol under reflux for 7 hours yields 45–63%.

p-Toluenesulfonic Acid : This catalyst reduces reaction times to 4–6 hours with comparable yields (70–81%).

Solvent-Free Synthesis

Recent protocols eliminate organic solvents to enhance sustainability. A mixture of indole-3-carbaldehyde (1.2 mmol), acetylacetone (1.0 mmol), and thiourea (2.0 mmol) is heated at 70°C with camphor sulfonic acid (0.5 mmol). The reaction completes within 3 hours, yielding 85–88%. Key advantages include:

- Reduced environmental impact

- Simplified purification (direct precipitation upon cooling)

- Lower energy consumption

Alternative Catalytic Systems

DABCO (1,4-Diazabicyclo[2.2.2]octane)

Replacing HCl with DABCO (0.1 mmol) in ethanol improves yields to 71–88% under reflux conditions (3–5 hours). For example:

Camphor Sulfonic Acid

This Brønsted acid catalyst achieves 85% yield in solvent-free conditions, outperforming traditional HCl in reaction efficiency.

Recrystallization and Purification

Crude products are typically purified via recrystallization:

| Solvent System | Purity (%) | Yield Recovery (%) |

|---|---|---|

| Ethanol | 99.2 | 92 |

| Aqueous Methanol (50%) | 98.5 | 89 |

| Ethyl Acetate/Hexane (5:5) | 97.8 | 85 |

Ethanol is preferred for its high solubility of the product at elevated temperatures and low solubility at room temperature.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Classical Biginelli | HCl | 8 | 86 | Reproducibility |

| Solvent-Free | Camphor Sulfonic Acid | 3 | 88 | Eco-friendly |

| DABCO-Catalyzed | DABCO | 4 | 88 | High yields for electron-deficient aldehydes |

| p-Toluenesulfonic Acid | p-TSA | 6 | 81 | Mild conditions |

Spectroscopic Validation

Synthetic products are characterized using:

- 1H NMR : Methyl groups resonate at δ 2.07–2.35 ppm, while the thioxo group’s influence appears at δ 4.98–5.8 ppm.

- IR Spectroscopy : C=O stretches at 1680–1682 cm⁻¹ and C=S at 1198–1243 cm⁻¹ confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 246–377 align with theoretical values.

Challenges and Optimization Strategies

- Byproduct Formation : Excess thiourea (≥2.0 mmol) leads to dithiobiuret derivatives. Stoichiometric control (1.0–1.2 mmol thiourea) mitigates this.

- Solvent Selection : Ethanol outperforms methanol in minimizing side reactions during prolonged reflux.

- Catalyst Loading : DABCO concentrations >0.2 mmol decrease yields due to base-induced decomposition.

Industrial-Scale Considerations

Pilot studies demonstrate scalability using:

- Continuous Flow Reactors : 20% higher yield than batch processes

- Catalyst Recycling : Camphor sulfonic acid retains 78% activity after 5 cycles

Emerging Methodologies

Chemical Reactions Analysis

1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-(6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone is as an intermediate in pharmaceutical synthesis. Its structural characteristics allow it to serve as a building block for various bioactive compounds. Notably, it has been studied for its potential in developing:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .

- Anticancer Drugs : Several studies have explored the efficacy of thioxo-tetrahydropyrimidine derivatives in cancer treatment. The compound's ability to inhibit tumor cell proliferation has been highlighted in preclinical studies .

Organic Synthesis

In organic chemistry, 1-(6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone is utilized as an intermediate in synthesizing more complex molecules. Its reactivity allows chemists to modify its structure to create derivatives with enhanced properties. This application is particularly relevant in:

- Synthesis of Heterocyclic Compounds : The compound can be transformed into various heterocycles that are valuable in medicinal chemistry .

Case Study 1: Antimicrobial Activity

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-(6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone and tested their antimicrobial properties. The results indicated that certain modifications increased potency against resistant bacterial strains. The study concluded that these derivatives could lead to new treatments for antibiotic-resistant infections.

Case Study 2: Anticancer Research

A research team investigated the anticancer properties of this compound by evaluating its effects on various cancer cell lines. They found that specific derivatives induced apoptosis in cancer cells while sparing normal cells. These findings suggest potential therapeutic applications in oncology and warrant further investigation into the mechanisms involved.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone involves its interaction with cellular targets such as enzymes and receptors. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells through the disruption of cellular pathways .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (e.g., 2-Fluorophenyl) : The introduction of fluorine at position 4 (as in ) enhances metabolic stability and bioavailability due to increased electronegativity and C–F bond strength.

- Thioxo vs. Oxo Groups : Replacement of the 2-thioxo (C=S) group with 2-oxo (C=O) (e.g., ) reduces antimicrobial potency but improves solubility in polar solvents .

- Aromatic Substitutions: Methoxy (‑OMe) and dimethylamino (‑NMe₂) groups at the 4-phenyl position () increase π-π stacking interactions with biological targets, improving binding affinity.

Pharmacological Activity Comparison

- Antimicrobial Activity : The title compound exhibits moderate activity against Staphylococcus aureus and Candida albicans (MIC = 32–64 µg/mL) . Its 4-methoxyphenyl analogue () shows superior antifungal activity (MIC = 16 µg/mL) due to improved membrane penetration.

- Metal Coordination: The thioxo group in the title compound enables chelation with Cu(II) and Fe(III), forming complexes with enhanced antibacterial activity compared to non-thiolated analogues .

- Anticancer Potential: The fluorophenyl derivative () demonstrates cytotoxic effects against HeLa cells (IC₅₀ = 12 µM), likely due to halogen-mediated DNA intercalation .

Crystallographic and Stability Insights

- The title compound’s crystal packing involves N–H⋯S hydrogen bonds (2.12 Å) and C–H⋯π interactions (3.45 Å), contributing to its rigid lattice structure . In contrast, the 4-methoxyphenyl derivative () exhibits weaker C–H⋯O interactions (3.02 Å), leading to lower melting points (523 K vs. 498 K) .

Biological Activity

The compound 1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone , also known as ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 123043-88-9 |

| Molecular Formula | C14H16N2O2S |

| Molecular Weight | 276.35 g/mol |

| LogP | 2.70010 |

| PSA | 82.45000 |

The compound features a thioxo group which is crucial for its biological activity, particularly in enzyme inhibition and interaction with various biological targets .

Antioxidant Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antioxidant properties. A study highlighted that certain derivatives, including those similar to 1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, demonstrated effective radical scavenging activity. This property is essential for mitigating oxidative stress-related diseases .

Anticancer Properties

Several studies have investigated the anticancer potential of tetrahydropyrimidine derivatives. For instance, compounds similar to the target compound were evaluated for their cytotoxic effects against various cancer cell lines. The results showed promising activity against human cancer cell lines such as HT-29 and TK-10, with some derivatives achieving low EC50 values .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to inhibit human indoleamine dioxygenase (IDO), which plays a role in immune regulation and cancer progression. This inhibition could enhance antitumor immunity and is a promising avenue for therapeutic development .

Antimicrobial Activity

Research has also explored the antimicrobial properties of thioxo-containing compounds. Studies showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Study 1: Antioxidant Evaluation

In a comparative study on antioxidant activities among various tetrahydropyrimidine derivatives, the compound was tested using DPPH and ABTS assays. The results indicated that it exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid.

Study 2: Anticancer Activity

A study conducted on the cytotoxic effects of the compound against breast cancer cells demonstrated an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound has a moderate effect on inhibiting cell proliferation in cancerous cells.

Study 3: Enzyme Inhibition

In vitro assays were performed to evaluate the inhibitory effects of the compound on IDO. The results showed an IC50 value of approximately 10 µM, indicating that it effectively inhibits this enzyme and could potentially be used in cancer therapy to enhance immune response.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via a three-component Biginelli-like condensation reaction using β-keto esters, thiourea, and substituted aldehydes. Optimization strategies include:

- Catalyst : Concentrated HCl or Lewis acids (e.g., FeCl₃) under reflux conditions.

- Solvent : Ethanol or acetic acid for improved solubility and reaction efficiency.

- Temperature : Reflux (~80–100°C) for 6–12 hours to maximize yield.

- Workup : Precipitation in ice-water followed by recrystallization (e.g., ethanol/water mixtures) .

Basic: Which spectroscopic and crystallographic techniques confirm its structure?

Methodological Answer:

-

X-ray crystallography is definitive for structural confirmation. Key parameters (from monoclinic P2₁/c crystals):

Parameter Value a (Å) 7.8849 b (Å) 7.2054 c (Å) 21.555 β (°) 94.401 Hydrogen bonds N–H···S and C–H···O -

Supporting techniques :

Advanced: How to resolve contradictions between computational and experimental crystallographic data?

Methodological Answer:

Discrepancies often arise from hydrogen bonding or disorder in crystal lattices. Mitigation strategies:

Refinement : Use SHELXL for least-squares refinement, accounting for anisotropic displacement parameters .

Validation : Cross-check with PLATON or Mercury for symmetry errors and missed hydrogen bonds.

Computational alignment : Compare DFT-optimized geometries (e.g., Gaussian09) with experimental bond lengths/angles, adjusting for solvent effects .

Advanced: How to design comparative studies on biological activity between thione and oxo analogues?

Methodological Answer:

Structural basis : Compare X-ray structures to identify key differences (e.g., C=S vs. C=O bond lengths impacting electronic properties) .

Bioassays :

- Antimicrobial : Disk diffusion assays against S. aureus and E. coli with MIC (minimum inhibitory concentration) measurements.

- Antifungal : Broth microdilution for C. albicans.

Statistical analysis : Use ANOVA to assess significance of activity differences, correlating with Hammett σ values of substituents .

Advanced: How to evaluate hydrogen bonding’s role in crystal packing and stability?

Methodological Answer:

Visualization : Generate packing diagrams using ORTEP-3 or Mercury to map N–H···S and C–H···π interactions .

Quantitative analysis :

- Measure donor-acceptor distances (e.g., N···S: ~3.3 Å) and angles (>150° indicates strong interaction).

- Calculate lattice energy contributions using PIXEL (in CLP software) .

Thermal stability : Correlate DSC/TGA data (melting point ~523 K) with hydrogen bond density .

Advanced: What computational methods predict reactivity for functionalization?

Methodological Answer:

Frontier molecular orbitals (FMOs) : Perform DFT (B3LYP/6-311+G(d,p)) to identify nucleophilic (C5 position) and electrophilic (thione sulfur) sites.

Molecular electrostatic potential (MEP) : Map charge distribution to guide substitutions (e.g., methyl or halogen groups) .

Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., dihydrofolate reductase) for SAR insights .

Basic: How to assess purity and stability during storage?

Methodological Answer:

- HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) to monitor degradation products.

- TGA/DSC : Determine decomposition onset temperature (~200°C).

- Storage : Desiccate at –20°C in amber vials to prevent photodegradation .

Advanced: What strategies validate crystallographic disorder in the methyl/phenyl groups?

Methodological Answer:

Occupancy refinement : In SHELXL, model split positions for disordered atoms (e.g., methyl groups) with free variables.

ADPs analysis : Check for abnormally high thermal parameters (Uᵢₙₜ > 0.08 Ų) indicating disorder.

Twinned data : Use CELL_NOW for twin detection and TWIN/BASF refinement in SHELXL .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.